2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a chemical compound characterized by a unique structure that incorporates an aminopyrimidine moiety and an ethanol group. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. Its molecular formula is , with a molecular weight of approximately 168.20 g/mol.
This compound is classified as a pyrimidine derivative, specifically a substituted amino alcohol. It is synthesized from 6-aminopyrimidine, which serves as a key precursor in its formation. The structural features of this compound suggest its potential utility in biochemical applications, particularly due to its ability to interact with biological targets.
The synthesis of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol typically involves the reaction of 6-aminopyrimidine with methylamine and ethanol. This reaction is conducted under controlled conditions, often utilizing catalysts to enhance yield and purity. The process may also be performed under inert atmospheres to prevent oxidation and ensure the stability of reactants and products.
The molecular structure of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C₇H₁₂N₄O |
Molecular Weight | 168.20 g/mol |
InChI Key | KSKKTVMPGDNBHF-UHFFFAOYSA-N |
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The reactions can produce various derivatives such as substituted pyrimidines and alcohols depending on the specific conditions employed.
The mechanism of action for 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, which could lead to significant biological effects. The precise molecular targets vary depending on the application context.
The compound exhibits good solubility in polar solvents due to the presence of hydroxyl groups, enhancing its potential biological activity.
It displays stability under standard laboratory conditions but may undergo reactions typical for amino alcohols and pyrimidine derivatives.
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol has a wide array of applications in scientific research:
The compound's structural characteristics make it a valuable candidate for further exploration in medicinal chemistry, particularly concerning its antimicrobial properties and potential as a precursor for nucleobase analogs.
Scaffold hopping has emerged as a powerful strategy to generate novel bioactive analogs of 2-((6-aminopyrimidin-4-yl)(methyl)amino)ethanol while retaining its core pharmacological properties. This approach modifies the central aminopyrimidine scaffold through heterocycle replacements, ring transformations, or topology-based modifications. As classified by Schneider et al., scaffold hopping enables "isofunctional molecular structures with significantly different backbones" [5]. In anticancer drug development, researchers have successfully replaced traditional indazole or aminopyrazole cores in kinase inhibitors with aminopyrimidine scaffolds, achieving comparable target affinity while improving metabolic stability. For instance, PLK4 inhibitor optimization demonstrated that scaffold hopping from aminopyrazole to aminopyrimidine reduced cytochrome P450 inhibition (from 95% to <20%) and extended liver microsomal half-life (from 5.8 min to >145 min) [8].
The strategic retention of key hydrogen-bonding motifs during scaffold modification is critical. Molecular docking studies confirm that 2-((6-aminopyrimidin-4-yl)(methyl)amino)ethanol derivatives maintain dual hydrogen bonds with kinase hinge regions (Glu-90 and Cys-92), similar to parent structures [8]. This preservation of pharmacophore geometry enables bioisosteric transformations ranging from small-step heteroatom swaps (e.g., pyrimidine-to-pyridine) to large-step topology modifications (e.g., ring-opening of fused systems). The morpholine-substituted analogs exemplify successful hopping where solvent-exposed groups enhance pharmacokinetics without compromising target engagement [5] [8].
Table 1: Scaffold Hopping Approaches for Aminopyrimidine Derivatives
Original Scaffold | Hopped Scaffold | Biological Improvement | Structural Change Degree |
---|---|---|---|
Aminopyrazole | 6-Aminopyrimidine | ↑ Metabolic stability (t₁/₂ >145 min) | Large-step |
Indolopyridoquinazolinone | Pyridopyrimidinone-indole | ↑ Antiproliferative potency (IC₅₀ 0.9µM→0.2µM) | Medium-step |
Pheniramine (flexible) | Cyproheptadine (rigid) | ↑ H1-receptor affinity | Ring closure |
Morphine (fused rings) | Tramadol (open chain) | ↓ Addictive potential | Ring opening |
The synthesis of 2-((6-aminopyrimidin-4-yl)(methyl)amino)ethanol (CAS 1392237-64-7) necessitates precise multi-step sequences to install its tertiary aminoethanol functionality. A representative 5-step route begins with:
Critical optimization involves protecting group strategies. When synthesizing C4-linked dichlorobenzoyl derivatives, di-Boc protection enables selective acylation without competing side reactions. Subsequent TFA-mediated deprotection yields the target compound in 78% purity, upgradable to >99% via crystallization [8]. For analogs requiring asymmetric amine installation, Buchwald-Hartwig amination precedes the aminoethanol coupling, with Pd₂(dba)₃/XantPhos providing optimal turnover (TON > 1,500) [1].
Table 2: Key Synthetic Intermediates for 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol Derivatives
Intermediate | Function | Reaction Conditions | Yield (%) |
---|---|---|---|
6-Nitro-4-chloropyrimidine | Halogen handle for SNAr | K₂CO₃, DMF, 25°C | 85 |
N-Boc-aminopyrimidine | Amine protection | Boc₂O, DMAP, CH₂Cl₂ | 92 |
2-((4-Chloro-6-nitropyrimidinyl)amino)ethanol | Aminoethanol installation | Et₃N, THF, reflux | 76 |
6-Amino-4-(2-hydroxyethylamino)pyrimidine | Reduction product | H₂, Pd/C, MeOH | 88 |
Advanced copper and palladium catalysts enable efficient N-arylation and C-N bond formation in 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol derivatization. Ullmann cross-coupling between bromopyrimidines and indole partners employs CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 100°C, achieving 89% yield for bis-heterocyclic hybrids [9]. Copper-catalyzed systems tolerate the aminoethanol moiety without protection, unlike traditional Pd catalysts requiring orthogonal protection strategies.
For Pd-mediated Buchwald–Hartwig reactions, Pd₂(dba)₃ with SPhos ligand demonstrates exceptional efficacy in installing morpholinoaniline groups at the C4 position. Optimized conditions (toluene, 80°C, Cs₂CO₃ base) achieve complete conversion in <2 hours with catalyst loading as low as 0.15 mol% [8]. The catalytic system remains effective with electron-deficient pyrimidines where weaker ligands fail. Notably, catalyst poisoning by sulfur-containing analogs necessitates alternative ligands – XPhos provides acceptable yields (74%) for thienyl derivatives via enhanced electron donation [8].
Table 3: Catalytic Systems for Aminopyrimidine Functionalization
Reaction Type | Catalyst/Ligand System | Substrate Scope | Yield Range (%) |
---|---|---|---|
Ullmann C-N Coupling | CuI/N,N'-dimethylcyclohexane-1,2-diamine | Aryl bromides, heterocyclic amines | 75-92 |
Buchwald–Hartwig Amination | Pd₂(dba)₃/SPhos | Primary/secondary amines, electron-poor halopyrimidines | 82-98 |
Reductive Amination | Pd/C (10 wt%) | Aldehydes, aminopyrimidines | 65-91 |
Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄/K₃PO₄ | Arylboronic acids, chloropyrimidines | 70-88 |
Compounds Mentioned in Article
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2